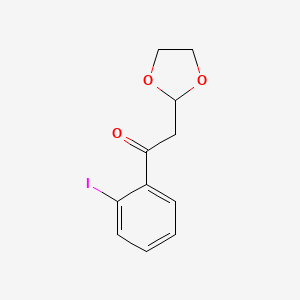

2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone

描述

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZTZFRRQYQKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acetalization of 2-Haloacetophenone with Ethylene Glycol

The most common and reliable method involves the reaction of 2-haloacetophenone (preferably 2-iodoacetophenone for direct synthesis) with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

- Reaction Conditions : Typically, the reaction is carried out by refluxing the 2-haloacetophenone with ethylene glycol in an organic solvent such as benzene, toluene, or xylene.

- Catalyst : A strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid is employed to facilitate the ketalization.

- Water Removal : Continuous removal of water by azeotropic distillation is critical to drive the equilibrium toward the formation of the dioxolane.

- Reaction Time : The reflux is maintained for several hours (commonly 4-12 hours) until the reaction reaches completion.

This approach is supported by analogous syntheses in the literature for similar compounds, such as 1-(2-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone, where 2-bromoacetophenone reacted with ethylene glycol under acid catalysis to yield the dioxolane derivative with high purity and yield.

Halogen Exchange or Direct Use of 2-Iodoacetophenone

- Direct Use : If 2-iodoacetophenone is commercially available or synthesized separately, it can be directly subjected to the acetalization step described above to yield the target compound.

- Halogen Exchange : Alternatively, 2-bromoacetophenone derivatives can be converted to 2-iodo derivatives via halogen exchange reactions using iodide salts (e.g., sodium iodide) under Finkelstein reaction conditions prior to acetalization.

Alternative Synthetic Routes

One patent describes the preparation of substituted 1-(2-aryl-1,3-dioxolan-2-ylmethyl) ethanones via acetalization of 1-aryl-2-haloethanones with polyols like 1,2,3-propanetriol or ethylene glycol under reflux with acid catalysis and azeotropic water removal in aromatic or saturated hydrocarbon solvents. This method is adaptable to the preparation of 2-(1,3-dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone by choosing the appropriate 2-iodoaryl ethanone precursor.

化学反应分析

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce deiodinated compounds or alcohols.

科学研究应用

Medicinal Chemistry

Drug Development:

The compound's structure, featuring a dioxolane ring and an iodo-phenyl moiety, suggests potential biological activity. The dioxolane ring can enhance solubility and bioavailability, while the iodine atom may increase reactivity towards biological targets. This makes it a candidate for further investigation in drug development, particularly in the synthesis of novel pharmaceuticals targeting specific enzymes or receptors .

Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique combination of functional groups in this compound may also lead to similar biological activities, warranting studies to evaluate its efficacy against various pathogens .

Synthetic Intermediate

Chemical Synthesis:

This compound serves as an intermediate in synthetic pathways for creating more complex organic molecules. Its synthesis typically involves the formation of the dioxolane ring followed by coupling reactions with iodo-substituted phenyl groups using palladium-catalyzed methods such as Suzuki or Heck reactions . This versatility makes it valuable in organic synthesis, particularly in developing new materials or pharmaceuticals.

Materials Science

Polymer Chemistry:

The incorporation of this compound into polymer matrices may enhance the physical and chemical properties of the resulting materials. Its reactive functional groups can facilitate cross-linking or copolymerization processes, leading to materials with tailored properties for specific applications such as coatings or adhesives .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing antiviral agents utilized this compound as a key intermediate. The research demonstrated that modifications of this compound led to derivatives with enhanced antiviral activity against HIV and other viruses. The study highlighted the importance of structural variations in optimizing biological activity .

Case Study 2: Development of Antimicrobial Agents

Another research project explored the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

作用机制

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The dioxolane ring and iodo-phenyl group can influence the compound’s binding affinity and specificity, affecting its biological activity.

相似化合物的比较

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Electronic Effects : The iodine atom in the target compound is a heavy halogen with moderate electron-withdrawing effects, while fluorine (in 2-fluorophenyl analog) exerts stronger electronegativity. The trifluoromethyl group (CF₃) significantly enhances lipophilicity and metabolic stability .

- Steric Impact : The iodine atom’s large atomic radius may hinder rotational freedom or participate in halogen bonding, unlike smaller substituents like fluorine or hydroxyl groups .

- Synthetic Accessibility: Compounds like 1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone are synthesized via oxidative cleavage of dithianes using N-chlorosuccinimide and AgNO₃, suggesting analogous routes for the iodo derivative .

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred:

- Solubility: The iodine substituent likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 1-(2,4-dihydroxy-phenyl)-2-phenyl-ethanone) but improves lipid membrane permeability relative to polar groups .

- Stability : Iodoarenes are generally stable under mild conditions but may undergo dehalogenation under reducing environments. In contrast, CF₃-containing analogs exhibit superior oxidative stability .

生物活性

2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone is an organic compound characterized by its unique structure that includes a dioxolane ring and an iodo-phenyl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications and biological activities.

The chemical formula for this compound is C11H11IO3, with a molecular weight of approximately 318.11 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H11IO3 |

| Molecular Weight | 318.10771 g/mol |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)-1-(2-iodophenyl)ethan-1-one |

| SMILES | Ic1ccccc1C(=O)CC2OCCO2 |

| InChIKey | YRZTZFRRQYQKAO-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the formation of the dioxolane ring through reactions involving ethylene glycol and aldehydes or ketones under acidic conditions, followed by a coupling reaction with the iodo-phenyl group using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

The biological activity of this compound is believed to be influenced by its structural components. The dioxolane ring may enhance solubility and bioavailability, while the iodo group can increase reactivity towards biological targets. This compound may interact with various molecular targets including enzymes and receptors, potentially modulating biological pathways .

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promising results in various research settings:

- Antimicrobial Studies: A study on halogenated phenolic compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar structures could yield comparable results .

- Anticancer Research: Research on dioxolane derivatives has indicated potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound | Halogen Type | Notable Activities |

|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-1-(2-bromo-phenyl)-ethanone | Bromine | Antimicrobial |

| 2-(1,3-Dioxolan-2-y)-1-(4-chloro-phenyl)-ethanone | Chlorine | Anticancer |

| 2-(1,3-Dioxolan-2-y)-1-(4-fluoro-phenyl)-ethanone | Fluorine | Enzyme inhibition |

常见问题

Basic: What are the established synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone?

Methodological Answer:

A common approach involves protecting ketone groups as dioxolane derivatives. For example, analogous compounds like 2-(2-(1,3-Dioxolan-2-yl)phenyl)-1-(4-methoxyphenyl)ethanone were synthesized via acid-catalyzed cyclization using HCl in ethanol/water under reflux (110°C, 24 hours) . Adjustments for iodinated substrates may require inert conditions to prevent iodine displacement. Thionyl chloride (SOCl₂) in ethanol, as used in 2,4-dihydroxy acetophenone derivatives, could facilitate acetal formation . Key steps include:

- Protection of the ketone as a dioxolane.

- Introduction of the iodophenyl group via Friedel-Crafts acylation or cross-coupling (if pre-functionalized).

- Purification via column chromatography or recrystallization.

Basic: How is the structure of this compound validated post-synthesis?

Methodological Answer:

Multi-technique characterization is critical:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–C = 0.003 Å precision in analogous oxazolidinone derivatives) .

- IR spectroscopy : Confirms dioxolane (C–O–C stretch ~940–980 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups. Compare with NIST spectral databases for consistency .

- Mass spectrometry : Validate molecular weight (e.g., 246.05 g/mol for 2-iodoacetophenone derivatives) and fragmentation patterns .

Advanced: How does the iodophenyl group influence reactivity and stability under varying conditions?

Methodological Answer:

The iodine atom introduces both steric and electronic effects:

- Photolability : Iodinated aromatics may degrade under UV light; store in amber vials and avoid prolonged light exposure .

- Electrophilic substitution : The iodine’s electron-withdrawing nature directs further substitution to meta positions. Reactivity in cross-coupling (e.g., Suzuki) depends on iodide leaving-group ability, but this requires palladium catalysts and optimized ligands .

- Thermal stability : Monitor via TGA/DSC, as iodine bonds may cleave above 150°C.

Advanced: What strategies are effective for deprotecting the 1,3-dioxolane group?

Methodological Answer:

Deprotection to regenerate the ketone typically uses acidic hydrolysis:

- HCl in acetone/water : For 1-(2,4-dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone, concentrated HCl in 95% acetone selectively cleaves the acetal without affecting iodophenyl groups .

- Kinetic control : Lower temperatures (0–25°C) minimize side reactions. Monitor progress via TLC or in situ IR to detect ketone regeneration (C=O reappearance).

Advanced: How can reaction mechanisms for dioxolane formation be elucidated?

Methodological Answer:

Mechanistic studies involve:

- Isotopic labeling : Use D₂O or ¹⁸O-labeled ethylene glycol to track oxygen incorporation into the dioxolane ring.

- Kinetic profiling : Vary acid catalyst (e.g., p-TsOH vs. H₂SO₄) concentrations to determine rate dependence. For example, thionyl chloride in ethanol generates HCl in situ, accelerating acetalization .

- Computational modeling : DFT calculations (e.g., Gibbs energy barriers for transition states) clarify regioselectivity and catalyst roles.

Advanced: How should researchers address contradictions in spectroscopic data?

Methodological Answer:

Discrepancies between experimental and theoretical spectra require systematic analysis:

- Cross-validation : Compare IR, NMR, and mass data with literature (e.g., NIST Chemistry WebBook for 2-iodoacetophenone derivatives) .

- Impurity profiling : GC-MS or HPLC-MS can identify byproducts (e.g., deiodinated species or hydrolysis artifacts) .

- Crystallographic refinement : If X-ray data conflicts with NMR assignments, re-examine crystal packing effects or solvent inclusion .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals, leveraging solubility differences between the product and unreacted starting materials .

- Chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) effectively separate iodinated byproducts .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

Scale-up introduces heat/mass transfer limitations:

- Batch vs. flow chemistry : Continuous flow systems improve temperature control for exothermic steps like acetalization .

- Iodine handling : Use corrosion-resistant reactors (e.g., Hastelloy) to prevent metal-catalyzed side reactions.

- Workflow optimization : Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent ratio) .

Basic: How is the compound’s stability assessed under storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .

- Light sensitivity : UV-vis spectroscopy tracks absorbance changes indicative of iodine loss or ketone oxidation .

Advanced: How can computational tools predict the compound’s behavior in novel reactions?

Methodological Answer:

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions or crystallizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。